Sabcomeline

Beschreibung

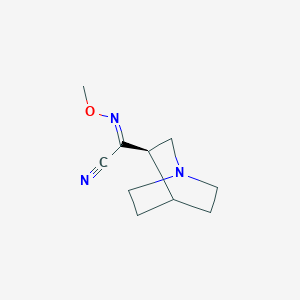

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCBYSUUOFOMF-QTLFRQQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C1CN2CCC1CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028868 |

Source

|

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159912-53-5 |

Source

|

| Record name | Sabcomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159912-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabcomeline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABCOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sabcomeline's Mechanism of Action at M1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sabcomeline (also known as SB-202026) is a muscarinic acetylcholine (B1216132) receptor agonist investigated for its potential in treating cognitive deficits, particularly in Alzheimer's disease. Its therapeutic hypothesis centers on its action as a potent and functionally selective partial agonist at the M1 muscarinic acetylcholine receptor (mAChR). This guide provides a detailed examination of this compound's mechanism of action at the M1 receptor, summarizing quantitative data, outlining key experimental methodologies, and visualizing the core signaling pathways. A critical aspect of this compound's pharmacology is that its selectivity for the M1 receptor is not a result of preferential binding over other muscarinic subtypes, but rather a preferential activation of M1-mediated downstream signaling pathways.

Binding Characteristics of this compound to Muscarinic Receptors

Contrary to what its functional M1 selectivity might suggest, radioligand binding studies have demonstrated that this compound possesses approximately equal affinity for all five human muscarinic receptor subtypes (M1-M5).[1] This lack of binding selectivity underscores that the therapeutic window of this compound is based on its differential efficacy at these receptor subtypes.

Data Presentation: Binding Affinity

The following table summarizes the binding affinities of this compound for human muscarinic receptors. It is important to note that while a complete dataset from a single study is ideal, the available literature consistently reports a lack of significant binding selectivity.

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | pKᵢ | Reference |

| hM1 | [³H]quinuclidinyl benzilate | Cloned human receptors | 1.4 | 8.85 | [2] |

| hM2 | [³H]quinuclidinyl benzilate | Cloned human receptors | Approx. equal to M1 | - | [1] |

| hM3 | [³H]quinuclidinyl benzilate | Cloned human receptors | Approx. equal to M1 | - | [1] |

| hM4 | [³H]quinuclidinyl benzilate | Cloned human receptors | Approx. equal to M1 | - | [1] |

| hM5 | [³H]quinuclidinyl benzilate | Cloned human receptors | Approx. equal to M1 | - | [1] |

Functional Activity and Selectivity

This compound's defining characteristic is its functional selectivity as a partial agonist for the M1 receptor. This means that while it binds to multiple muscarinic subtypes, it more effectively initiates a cellular response at the M1 receptor compared to M2 and M4 receptors, and with a different efficacy profile compared to the M3 receptor.

M1 Receptor Partial Agonism and Gq/11 Signaling

The M1 muscarinic receptor is predominantly coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq-GTP subunit then dissociates and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

This compound acts as a partial agonist in this pathway, meaning it elicits a submaximal response compared to a full agonist like carbachol (B1668302).

Data Presentation: Functional Potency and Efficacy

The following tables summarize the functional activity of this compound at human muscarinic receptors from two different assay types. The GTPγS binding assay measures an early event in G protein activation, while the phosphoinositide hydrolysis assay measures a downstream signaling product.

Table 2a: GTPγS Binding Assay in CHO Cells

| Receptor Subtype | EC₅₀ (nM) | Reference |

| hM1 | 63.6 | [3] |

| hM2 | 62.1 | [3] |

| hM3 | 117 | [3] |

| hM4 | 214 | [3] |

| hM5 | 123 | [3] |

Table 2b: Phosphoinositide Hydrolysis in CHO Cells

| Receptor Subtype | EC₅₀ (nM) | Intrinsic Activity (% of Carbachol) | Reference |

| hM1 | 130 | 79% | [4] |

| hM3 | - | 29% | [4] |

These data quantitatively demonstrate this compound's partial agonism at the M1 receptor and its significantly lower efficacy at the M3 receptor in the phosphoinositide hydrolysis pathway. The GTPγS binding data, however, shows comparable potency across all subtypes, highlighting the complexity of interpreting functional selectivity, which can be assay-dependent.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a representative method for determining the binding affinity (Kᵢ) of this compound for muscarinic receptors.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-quinuclidinyl benzilate) to M1 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing the human M1 receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding determinator: Atropine (1 µM).

-

This compound stock solution and serial dilutions.

-

96-well filter plates (e.g., GF/C) pre-treated with polyethyleneimine (PEI).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Reagent Addition:

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kₔ), and the cell membrane preparation.

-

Non-specific Binding (NSB): Add atropine, radioligand, and cell membranes.

-

Competition: Add serial dilutions of this compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mat, add scintillation fluid, and quantify the radioactivity in each filter using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competition wells.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Assay

This protocol provides a representative method for measuring the functional agonism of this compound at M1 receptors.

Objective: To quantify the accumulation of inositol phosphates (a downstream product of PLC activation) in response to M1 receptor stimulation by this compound.

Materials:

-

CHO cells stably expressing the human M1 receptor.

-

Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.

-

Stimulation Buffer: e.g., Krebs-Henseleit buffer containing LiCl (to inhibit inositol monophosphatase).

-

This compound stock solution and serial dilutions.

-

Full agonist (e.g., Carbachol) for comparison.

-

Lysis Buffer: e.g., ice-cold formic acid.

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Cell Culture and Labeling: Plate the M1-expressing CHO cells and allow them to attach. Replace the medium with labeling medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.

-

Stimulation: Add varying concentrations of this compound (or carbachol for the positive control) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination and Lysis: Terminate the stimulation by removing the buffer and adding ice-cold lysis buffer to lyse the cells and stop the enzymatic reactions.

-

Separation of Inositol Phosphates:

-

Transfer the cell lysates to anion exchange columns.

-

Wash the columns to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates (IPs) using a high-molarity eluent (e.g., ammonium (B1175870) formate/formic acid).

-

-

Quantification: Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the amount of [³H]-IPs accumulated against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

-

Calculate the intrinsic activity of this compound relative to the full agonist (carbachol) as (Eₘₐₓ of this compound / Eₘₐₓ of Carbachol) x 100%.

-

Conclusion

The mechanism of action of this compound at the M1 receptor is a compelling example of functional selectivity in pharmacology. While exhibiting little to no selectivity in binding affinity across the five muscarinic receptor subtypes, it preferentially activates the M1 receptor's canonical Gq/11-phospholipase C signaling pathway. This partial agonism at M1 receptors is thought to be sufficient to produce pro-cognitive effects, while its lower efficacy at other muscarinic subtypes (e.g., M2 and M3) may contribute to a reduced incidence of the cholinergic side effects that have limited the clinical utility of non-selective muscarinic agonists.[1] This nuanced pharmacological profile makes this compound a valuable tool for dissecting the roles of M1 receptor signaling and has informed the development of next-generation M1-selective compounds for the treatment of central nervous system disorders.

References

Sabcomeline Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sabcomeline hydrochloride, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers and professionals involved in the development and formulation of this selective M1 muscarinic acetylcholine (B1216132) receptor partial agonist.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound hydrochloride, a salt form of the parent compound, generally exhibits favorable aqueous solubility.

Quantitative Solubility Data

Available data on the solubility of this compound hydrochloride in various solvents is summarized below. It is important to note that comprehensive public data is limited, and further in-house determination is recommended for specific formulation development.

| Solvent System | Temperature | Concentration | Method |

| Water | Ambient | ~125 mg/mL (544.16 mM)[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[2] | Not Specified |

Note: For aqueous stock solutions, filtration and sterilization with a 0.22 μm filter is recommended before use.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent.

Materials:

-

This compound hydrochloride powder

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

Procedure:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound hydrochloride.

-

The determined concentration represents the solubility of the compound in the tested solvent at that specific temperature.

References

In-Vitro Functional Selectivity of Sabcomeline: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sabcomeline (SB-202026) is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist that has been extensively studied for its potential therapeutic applications, particularly in cognitive disorders like Alzheimer's disease.[1][2] Its pharmacological profile is characterized by its activity as a partial agonist with functional selectivity for the M1 muscarinic receptor subtype.[1][2][3][4][5][6] This document provides a comprehensive overview of the in-vitro functional selectivity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows. The data herein is intended to serve as a technical guide for researchers investigating muscarinic receptor pharmacology.

Quantitative Pharmacological Data

The functional selectivity of this compound is best understood by examining its binding affinity (Kᵢ), functional potency (EC₅₀), and efficacy (Eₘₐₓ) across the five human muscarinic receptor subtypes (M1-M5). While this compound is often cited for its M1 selectivity, in-vitro studies reveal a more complex profile. It demonstrates high potency across multiple subtypes but with varying efficacy, acting as a partial agonist.

Radioligand Binding Affinity

Binding assays determine the affinity of a ligand for a receptor. This compound's affinity for muscarinic receptors has been determined through competitive binding studies, typically using a non-selective antagonist radioligand.

| Receptor Subtype | Cell Line | pKᵢ (mean) | Reference |

| Human M1 | CHO | 8.0 | [3] |

| Human M1-M5 | CHO | No significant selectivity in binding affinity observed across subtypes | [7] |

Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a stronger binding affinity. One study noted a pKi range of 8.6–9.9 for M1 receptors.[3] In vivo binding studies in mice, however, have suggested that this compound does not exhibit high M1 binding selectivity compared to other agents.[3][8][9]

Functional Potency and Efficacy

Functional assays measure the biological response elicited by a ligand. This compound's functional profile is defined by its partial agonism, meaning it produces a submaximal response compared to a full agonist like carbachol.[3][4] Its "functional selectivity" arises from eliciting a more pronounced response through M1-mediated pathways at therapeutic concentrations.

| Receptor Subtype | Assay Type | pEC₅₀ (mean) | Efficacy (Eₘₐₓ) vs. Carbachol | Reference |

| Human M1 | Microphysiometry | Most potent agonist tested | Partial Agonist (Low Efficacy) | [7] |

| Human M2 | Microphysiometry | High Potency | Partial Agonist (Low Efficacy) | [7] |

| Human M3 | Microphysiometry | High Potency | Full Agonist (due to receptor reserve) | [7] |

| Human M4 | Microphysiometry | High Potency | Partial Agonist | [7] |

| Human M5 | Microphysiometry | High Potency | Partial Agonist (Low Efficacy) | [7] |

| Rat M1 (Cortex) | PI Hydrolysis | pKₑ of 6.9 (as antagonist) | No stimulation observed; acted as an antagonist | [4] |

| Rat M2 (Atria) | Adenylyl Cyclase Inhibition | Not specified | Similar extent of inhibition as carbachol | [4] |

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ indicates greater potency. Efficacy (Eₘₐₓ) represents the maximum response achievable by the drug.

Experimental Protocols

The characterization of this compound's functional selectivity relies on a suite of in-vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound at each muscarinic receptor subtype.

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[10]

-

Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled antagonist like atropine.[10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Apparatus: 96-well plates, rapid filtration harvester, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to a predetermined optimal protein concentration in ice-cold assay buffer.[11]

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.

-

Assay Plate Setup (in triplicate):

-

Total Binding (TB): Add assay buffer, a fixed concentration of radioligand (approximately its Kₑ), and cell membranes to designated wells.

-

Non-specific Binding (NSB): Add NSB control solution (atropine), radioligand, and cell membranes.

-

Competition: Add a specific concentration of this compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.[11]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

-

Phosphoinositide (PI) Hydrolysis Assay (IP₁ Accumulation)

This functional assay measures the activation of Gq/11-coupled receptors (M1, M3, M5), which stimulate phospholipase C (PLC) to produce inositol (B14025) triphosphate (IP₃). IP₃ is rapidly metabolized to inositol monophosphate (IP₁), which can be measured as a stable surrogate.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at M1, M3, and M5 receptors.

Materials:

-

Cells: Cell lines expressing the Gq/11-coupled muscarinic receptor of interest.

-

Stimulation Buffer: Typically a buffer like HBSS containing a phosphoinositide pathway inhibitor, such as lithium chloride (LiCl), to prevent IP₁ degradation.[11]

-

Test Compound: this compound.

-

Reference Agonist: A full agonist like Carbachol.

-

Detection Kit: A commercial IP-One HTRF® assay kit.[12][13][14]

Procedure:

-

Cell Culture: Seed cells in an appropriate assay plate (e.g., white 96-well or 384-well plate) and culture until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

-

Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).

-

Lysis and Detection: Lyse the cells and perform the IP₁ detection steps according to the manufacturer's protocol for the HTRF kit. This typically involves adding an IP₁-d2 conjugate and a Europium cryptate-labeled anti-IP₁ antibody.[13]

-

Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate using an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[13]

-

Data Analysis:

-

Calculate the HTRF ratio (665nm/620nm).

-

Plot the HTRF ratio against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Normalize this compound's Eₘₐₓ to that of the full agonist (Carbachol) to determine its relative efficacy.

-

cAMP Inhibition Assay

This functional assay measures the activation of Gi/o-coupled receptors (M2, M4), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at M2 and M4 receptors.

Materials:

-

Cells: Cell lines expressing the Gi/o-coupled muscarinic receptor of interest.

-

Adenylyl Cyclase Stimulator: Forskolin, to elevate basal cAMP levels.[11]

-

Test Compound: this compound.

-

Reference Agonist: A full agonist like Carbachol.

-

Assay Buffer/Medium: As required by the detection kit, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[15][16]

-

Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).[15][17][18]

Procedure:

-

Cell Preparation: Harvest and resuspend cells in assay buffer.

-

Compound Addition: Dispense the cell suspension into a suitable microplate (e.g., white 384-well). Add serial dilutions of this compound or the reference agonist.

-

Stimulation: Add a fixed concentration of forsklin (typically its EC₈₀) to all wells except the negative control.[15][17]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

-

Measurement: Read the plate using a compatible plate reader (e.g., HTRF reader, luminometer).

-

Data Analysis:

-

The raw signal is inversely proportional to the cAMP concentration in competitive immunoassays like HTRF.

-

Plot the signal against the log concentration of the agonist. A decrease in signal indicates inhibition of adenylyl cyclase.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for the inhibition of forskolin-stimulated cAMP production.

-

Visualizations: Signaling Pathways and Workflows

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to distinct G-protein families to initiate intracellular signaling cascades. This compound, as an agonist, activates these pathways.

Caption: Canonical Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

Caption: Canonical Gi/o signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflow for Functional Selectivity Assessment

The process of characterizing a compound like this compound follows a logical and systematic workflow, from target selection to comprehensive data analysis.

Caption: Workflow for in-vitro characterization of a muscarinic receptor agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Selective M1 mAChR Agonist | [benchchem.com]

- 4. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]

- 9. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. IP-3/IP-1 Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. benchchem.com [benchchem.com]

- 18. resources.revvity.com [resources.revvity.com]

Sabcomeline (SB-202026): A Comprehensive Technical Profile of its Binding Affinity and Functional Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabcomeline (SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] Initially developed for the treatment of Alzheimer's disease, it has been a subject of extensive research due to its unique pharmacological profile, demonstrating cognitive enhancement in preclinical models with a reduced propensity for the typical cholinergic side effects.[3][4][5] This technical guide provides an in-depth overview of the binding affinity and functional profile of this compound, complete with detailed experimental methodologies and pathway visualizations to support further research and development.

Binding Affinity Profile

This compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been characterized through various in vitro and in vivo binding studies. While radioligand binding assays with cloned human receptors suggest a relatively non-selective binding profile across the five muscarinic subtypes (M1-M5), its functional selectivity for the M1 receptor is a defining characteristic.

In Vitro Binding Affinity

Radioligand displacement assays are a cornerstone in determining the binding affinity of a compound for its target receptor. In studies using Chinese Hamster Ovary (CHO) cells expressing cloned human muscarinic receptors, this compound demonstrated comparable affinity for all five subtypes.

Table 1: In Vitro Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Radioligand | pKi (mean ± S.E.M.) |

| hM1 | [3H]-N-methylscopolamine | 7.5 ± 0.1 |

| hM2 | [3H]-N-methylscopolamine | 7.6 ± 0.1 |

| hM3 | [3H]-N-methylscopolamine | 7.7 ± 0.1 |

| hM4 | [3H]-N-methylscopolamine | 7.5 ± 0.1 |

| hM5 | [3H]-N-methylscopolamine | 7.4 ± 0.1 |

Data sourced from Wood et al., 1999.

In earlier studies using rat brain homogenates, this compound displaced [3H]-oxotremorine-M from muscarinic receptors with a high affinity, yielding an IC50 value of 14 nM.[1]

In Vivo Receptor Occupancy

In vivo studies in mice have provided insights into the receptor occupancy of this compound in a physiological setting. These studies utilized [3H]N-methylpiperidyl benzilate ([3H]NMPB) and [3H]quinuclidinyl benzilate ([3H]QNB) as radioligands to estimate the IC50 values in different brain regions. The results indicated that this compound occupies muscarinic receptors in a dose-dependent manner.[3][6][7]

Table 2: In Vivo IC50 Values for this compound in Mouse Brain

| Brain Region | Radioligand | IC50 (mg/kg) |

| Cerebral Cortex | [3H]NMPB | ~0.2 |

| Hippocampus | [3H]NMPB | ~0.2 |

| Striatum | [3H]NMPB | ~0.2 |

Data sourced from Hosoi et al., 2003.[3][6][7]

Functional Activity Profile

Despite its relatively non-selective binding affinity in radioligand assays, this compound exhibits clear functional selectivity as a partial agonist, preferentially activating the M1 receptor subtype. This functional selectivity is evident in various in vitro and in vivo functional assays.

In Vitro Functional Potency and Efficacy

Microphysiometry studies on CHO cells expressing human muscarinic receptors have quantified the functional potency (pEC50) and efficacy (Emax) of this compound. These studies highlight its partial agonist activity, particularly at the M1 receptor, compared to the full agonist carbachol.

Table 3: In Vitro Functional Activity of this compound at Human Muscarinic Receptors

| Receptor Subtype | pEC50 (mean ± S.E.M.) | Emax (% of Carbachol, mean ± S.E.M.) |

| hM1 | 7.4 ± 0.1 | 58 ± 3 |

| hM2 | 6.9 ± 0.1 | 45 ± 4 |

| hM3 | 7.8 ± 0.1 | 85 ± 5 |

| hM4 | 6.8 ± 0.1 | 65 ± 6 |

| hM5 | 7.2 ± 0.1 | 55 ± 5 |

Data sourced from Wood et al., 1999.

Functional studies in isolated tissues have further corroborated the M1-selective action of this compound. For instance, it causes maximal depolarization of the rat superior cervical ganglion (an M1-mediated effect) at low concentrations (300 nM).[1] In contrast, it demonstrates lower maximal effects compared to full agonists in M2-mediated (acetylcholine release) and M3-mediated (smooth muscle contraction) functional models.[1]

Signaling Pathways

The M1 muscarinic receptor, the primary target of this compound's functional agonism, is a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 family of G proteins.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's binding and functional profile.

Radioligand Binding Assay (Adapted from Wood et al., 1999)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for human muscarinic receptors expressed in CHO cells.

Materials:

-

CHO cell membranes expressing one of the human muscarinic receptor subtypes (hM1-hM5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

This compound (SB-202026).

-

Atropine (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [3H]-NMS, and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).

-

Competition: Cell membranes, [3H]-NMS, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This assay measures the functional activity of this compound at Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream product of phospholipase C activation.

Materials:

-

CHO cells expressing the M1, M3, or M5 receptor.

-

[3H]-myo-inositol.

-

Serum-free cell culture medium.

-

Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

-

This compound (SB-202026).

-

Lysis buffer (e.g., perchloric acid).

-

Anion-exchange chromatography columns.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate the cells in multi-well plates and incubate with [3H]-myo-inositol in serum-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

-

IP Separation: Neutralize the cell lysates and separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-IPs accumulated as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound (SB-202026) presents a compelling profile as a functionally selective M1 muscarinic receptor partial agonist. While its binding affinity is similar across all muscarinic subtypes, its preferential activation of the M1 receptor and its downstream Gq/11 signaling pathway underpins its potential for therapeutic applications in cognitive disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cholinergic pharmacology and drug development.

References

- 1. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors. | Semantic Scholar [semanticscholar.org]

- 3. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain. (2003) | Rie Hosoi | 1 Citations [scispace.com]

- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]

- 7. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Sabcomeline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabcomeline (formerly known as SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] Developed for the symptomatic treatment of Alzheimer's disease, it reached Phase III clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacodynamics

This compound exhibits a distinct pharmacodynamic profile characterized by its functional selectivity for the M1 muscarinic acetylcholine receptor. While it demonstrates high affinity for all five muscarinic receptor subtypes, its partial agonist activity is most pronounced at the M1 receptor, which is crucial for cognitive processes.[2]

Receptor Binding Affinity

This compound has been shown to displace radioligands from muscarinic receptors with high affinity. The following table summarizes the reported binding affinities for various receptor subtypes.

| Receptor Subtype | Ligand Displaced | Preparation | IC50 (nM) | Reference |

| Muscarinic (general) | [3H]-oxotremorine-M | Rat Brain | 14 | [1] |

| Human Muscarinic (all subtypes) | [3H]-quinuclidinyl benzilate | Cloned Human Receptors | 60-170 | [2] |

In Vivo Receptor Occupancy and Functional Selectivity

In vivo studies have further elucidated the binding characteristics and functional selectivity of this compound.

| Species | Method | Brain Region | Parameter | Value | Reference |

| Mouse | [3H]N-methylpiperidyl benzilate ([3H]NMPB) binding | Cerebral Cortex, Hippocampus, Striatum | IC50 | ~0.2 mg/kg | [3] |

| Rat | Delayed, reinforced alternation T-maze | - | Effective Dose (reversal of deficit) | 0.03 and 0.1 mg/kg i.p. | [4] |

| Rat | Conditioned Taste Aversion | - | Minimum Effective Dose | 0.3 mg/kg | [4] |

| Marmoset | Visual Object Discrimination | - | Effective Dose (improved performance) | 0.03 mg/kg p.o. | [5] |

In mice, maximum receptor occupancy in the cerebral cortex was observed approximately 1 hour after intravenous injection of 0.3 mg/kg this compound, with binding returning to control levels within 3-4 hours, indicating rapid binding kinetics.[3]

Effects on Neurotransmitter Efflux

This compound has been demonstrated to modulate the release of key neurotransmitters in the brain, a downstream effect of M1 receptor activation.

| Species | Dose | Brain Region | Neurotransmitter | Effect | Reference |

| Rat | 1 mg/kg s.c. | Medial Prefrontal Cortex | Acetylcholine | Significant Increase | [6] |

| Rat | 1 mg/kg s.c. | Nucleus Accumbens | Acetylcholine | No Significant Increase | [6] |

| Rat | 1 mg/kg s.c. | Medial Prefrontal Cortex | Dopamine (B1211576) | Dose-dependent Increase | [6] |

| Rat | 1 mg/kg s.c. | Nucleus Accumbens | Dopamine | Increase at high dose | [6] |

The rank order of ability to increase acetylcholine or dopamine levels was found to be this compound > xanomeline.[6]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is limited in the public domain, likely due to the discontinuation of its clinical development. However, available information from early clinical trials and preclinical studies provides a general overview of its absorption, distribution, and tolerability.

Human Pharmacokinetics (Descriptive Summary)

-

Tolerability: In clinical studies involving young and elderly volunteers, this compound was found to be safe and well-tolerated in single doses up to 100 µg and in multiple-dose regimens of 50 µg twice daily for 9 days.[2]

-

Dose-Limiting Effects: The primary dose-limiting adverse effect observed was sweating.[2]

-

Food Effect: Administration of this compound with food resulted in a lower maximum plasma concentration (Cmax) and a delayed time to reach Cmax (tmax). This led to improved tolerability, particularly a reduction in sweating and salivation, without affecting the overall bioavailability (AUC).

Preclinical Pharmacokinetics

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

This compound, as a partial agonist, activates the M1 muscarinic receptor, which is predominantly coupled to the Gq/11 family of G proteins.[7][8] This initiates a well-defined signaling cascade.

Caption: M1 Muscarinic Receptor Gq/11 Signaling Pathway.

Experimental Workflow: In Vivo Microdialysis for Acetylcholine Measurement

The following diagram outlines a typical workflow for an in vivo microdialysis experiment to measure acetylcholine levels in the brain following this compound administration.

References

- 1. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Sabcomeline's Effect on Cholinergic Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of sabcomeline on cholinergic neurotransmission. This compound (also known as SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease.[1][2] This document details this compound's binding affinity and functional activity at muscarinic receptor subtypes, outlines the experimental protocols used to characterize this compound, and illustrates the key signaling pathways and experimental workflows.

Quantitative Data on this compound's Cholinergic Activity

The following tables summarize the binding and functional properties of this compound at the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Muscarinic Receptor Binding Affinity

This compound exhibits high affinity for all five muscarinic receptor subtypes, with a slight preference for the M1 receptor. The binding affinity is typically determined through competitive radioligand binding assays.

| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| M1 | [3H]-Oxotremorine-M | 14 | 10.8 | [3] |

| M1 | [3H]-Quinuclidinyl Benzilate | - | 10 | [4] |

| M2 | [3H]-Quinuclidinyl Benzilate | - | - | [5] |

| M3 | [3H]-Quinuclidinyl Benzilate | - | - | [5] |

| M4 | [3H]-Quinuclidinyl Benzilate | - | - | [5] |

| M5 | [3H]-Quinuclidinyl Benzilate | - | - | [5] |

Note: Ki values were calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Kd for [3H]-Oxotremorine-M was assumed to be approximately 13 nM based on the provided IC50 for oxotremorine-M.

Functional Activity at Muscarinic Receptors

This compound acts as a partial agonist at M1, M2, M4, and M5 receptors, and as a full agonist at the M3 receptor in some systems due to receptor reserve. Its functional potency and efficacy have been assessed using various in vitro assays.

| Receptor Subtype | Assay | EC50 (nM) | Emax (% of Carbachol) | Reference |

| hM1 | Microphysiometry | 23 ± 5 | 69 ± 3 | [5] |

| hM2 | Microphysiometry | 110 ± 15 | 73 ± 2 | [5] |

| hM3 | Microphysiometry | 2.0 ± 0.4 | 105 ± 4 | [5] |

| hM4 | Microphysiometry | 21 ± 4 | 75 ± 4 | [5] |

| hM5 | Microphysiometry | 30 ± 8 | 75 ± 3 | [5] |

| M1 (rat superior cervical ganglion) | Depolarization | 300 (maximal effect) | - | [3] |

| M2 (rat atria) | Adenylyl Cyclase Inhibition | - | Similar to carbachol (B1668302) | [1] |

| M1 (rat cortical slices) | Phosphoinositide Hydrolysis | No stimulation | Antagonist (pKb 6.9) | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cholinergic effects of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound at human muscarinic receptor subtypes (M1-M5).

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).[6]

-

Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS).[6]

-

Competitor: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Non-specific Binding Control: Atropine (1 µM).[6]

-

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[6]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of atropine.

-

Competition Binding: Radioligand, membrane preparation, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1]

Functional Assay: Microphysiometry

This protocol describes the use of microphysiometry to measure the functional activity of this compound at cloned human muscarinic receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at hM1-hM5 receptors.

Materials:

-

Cells: CHO cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).[5]

-

Agonist: this compound hydrochloride.

-

Full Agonist Control: Carbachol.

-

Assay Medium: Bicarbonate-free RPMI 1640 medium.

-

Microphysiometer: Cytosensor Microphysiometer.

Procedure:

-

Cell Preparation: Culture the CHO cells to confluence in appropriate flasks. The day before the assay, seed the cells onto Cytosensor microphysiometer capsules.

-

Assay Setup: Place the capsules containing the cells into the microphysiometer chambers. Perfuse the chambers with assay medium at a constant rate.

-

Baseline Measurement: Monitor the baseline extracellular acidification rate (a measure of cellular metabolic activity) until a stable reading is obtained.

-

Agonist Application: Perfuse the cells with increasing concentrations of this compound or carbachol for a set duration at each concentration.

-

Data Acquisition: The microphysiometer records the changes in the acidification rate in response to agonist stimulation.

-

Data Analysis: Determine the peak acidification rate for each agonist concentration. Plot the percentage of the maximal response to carbachol against the log concentration of this compound to determine the EC50 and Emax values.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the M1 muscarinic receptor and the general workflow for a radioligand binding assay.

Conclusion

This compound is a well-characterized M1 muscarinic receptor partial agonist with high affinity for all muscarinic receptor subtypes. Its functional selectivity for the M1 receptor, coupled with its partial agonist nature, has made it a significant tool in the study of cholinergic neurotransmission and a promising, though ultimately discontinued, candidate for the treatment of cognitive deficits in Alzheimer's disease.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cholinergic pharmacology and drug development.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Preclinical Profile of Sabcomeline: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabcomeline (SB-202026) is a partial agonist with high affinity for muscarinic M1 receptors, which are highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1][2] The cholinergic system is known to be significantly impaired in Alzheimer's disease (AD), and M1 receptors, which are relatively preserved, represent a key therapeutic target.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in Alzheimer's disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Efficacy Data: Cognitive Enhancement

Preclinical studies in various animal models have demonstrated the cognitive-enhancing effects of this compound.

T-Maze Rewarded Alternation in Rats

In a delayed, reinforced alternation task in a T-maze, a test of short-term spatial memory, this compound was shown to reverse cognitive deficits in rats.[3]

| Animal Model | Task | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |

| Rat | Delayed Reinforced Alternation (T-Maze) | This compound | 0.03 | Significant reversal of delay-induced choice accuracy deficit | [3] |

| Rat | Delayed Reinforced Alternation (T-Maze) | This compound | 0.1 | Significant reversal of delay-induced choice accuracy deficit | [3] |

Visual Object Discrimination in Marmosets

This compound has also demonstrated pro-cognitive effects in a non-human primate model, the marmoset, in a visual object discrimination task.[4]

| Animal Model | Task | Treatment | Dose (mg/kg, p.o.) | Outcome | Reference |

| Marmoset | Visual Object Discrimination (Reversal Learning) | This compound | 0.03 | Statistically significant improvement in reversal learning performance | [4] |

In Vivo Receptor Occupancy

In vivo studies have been conducted to determine the binding of this compound to its target receptors in the brain.

Muscarinic Receptor Occupancy in Mice

Studies in intact mice using radioligand binding assays have quantified the occupancy of muscarinic acetylcholine (B1216132) receptors (mAChRs) by this compound in different brain regions.

| Animal Model | Brain Region | Radioligand | IC50 (mg/kg, i.v.) | Outcome | Reference |

| Mouse | Cerebral Cortex, Hippocampus, Striatum | [3H]N-methylpiperidyl benzilate ([3H]NMPB) | ~0.2 | Dose-dependent occupancy of mAChRs | [1][5] |

Mechanism of Action and Signaling Pathways

This compound acts as a partial agonist at M1 muscarinic acetylcholine receptors.[2] Activation of M1 receptors is known to initiate downstream signaling cascades that are relevant to both symptomatic improvement and potentially disease-modifying effects in Alzheimer's disease.

M1 Receptor Signaling Cascade

The canonical signaling pathway for the M1 receptor involves its coupling to Gq/11 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream kinases such as the mitogen-activated protein kinase (MAPK) pathway, which can influence gene expression and cellular processes.[6]

Potential Disease-Modifying Effects

Activation of M1 receptors has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP) by increasing the activity of α-secretase (ADAM17).[7] This shifts APP metabolism away from the production of amyloid-beta (Aβ) peptides. Furthermore, M1 receptor activation can modulate the activity of kinases such as glycogen (B147801) synthase kinase 3β (GSK-3β), which is involved in the hyperphosphorylation of tau protein.[8] While these mechanisms are established for M1 agonists in general, specific preclinical data demonstrating these effects for this compound in Alzheimer's models are not currently available in the public domain.

Experimental Protocols

T-Maze Rewarded Alternation Task (Rat)

This protocol is designed to assess short-term spatial memory.[3][9][10]

-

Apparatus: A T-shaped maze with a starting arm and two goal arms. Guillotine doors can be used to control access to the arms.

-

Habituation: Rats are familiarized with the maze and the food reward (e.g., sucrose (B13894) pellets) prior to testing.

-

Procedure:

-

Forced Choice Trial: One goal arm is blocked, and the rat is placed in the start arm. It is allowed to enter the open arm and consume the reward.

-

Delay: A delay period (e.g., 20 seconds) is imposed where the rat is typically held in the start arm.[3]

-

Choice Trial: Both goal arms are now open, and the rat is released from the start arm. A correct choice is defined as entering the previously unvisited arm.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the first trial.[3]

-

Data Collection: The primary measure is the percentage of correct choices in the choice trial.

Visual Object Discrimination Task (Marmoset)

This task assesses learning and memory, particularly reversal learning, which is relevant to cognitive flexibility.[4][11]

-

Apparatus: A Wisconsin General Test Apparatus (WGTA) is typically used, which allows for the presentation of objects to the marmoset.

-

Habituation: Marmosets are habituated to the apparatus and the procedure of displacing objects to obtain a food reward.

-

Procedure:

-

Acquisition: Marmosets are trained to discriminate between two objects, where displacing one object is consistently rewarded. Training continues until a set criterion is reached (e.g., 90% correct over a block of trials).

-

Reversal Learning: Once the initial discrimination is learned, the reward contingency is reversed. The previously unrewarded object is now rewarded.

-

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before the testing session.[4]

-

Data Collection: The number of trials or errors to reach the criterion for both acquisition and reversal learning is recorded.

In Vivo Muscarinic Receptor Occupancy (Mouse)

This protocol quantifies the extent to which this compound binds to muscarinic receptors in the brain.[1][5][12]

-

Animals: Male ddY mice are used.[1]

-

Drug Administration: Mice are administered this compound or vehicle intravenously (i.v.).[1]

-

Radioligand Injection: At various time points after drug administration, a radioligand such as [3H]NMPB is injected i.v. to label the muscarinic receptors.[1]

-

Tissue Collection and Preparation: At a set time after radioligand injection (e.g., 30 minutes), mice are euthanized, and brains are rapidly removed and dissected into specific regions (e.g., cortex, hippocampus, striatum, cerebellum).[1]

-

Radioactivity Measurement: The radioactivity in each brain region is measured using liquid scintillation counting.

-

Data Analysis: Receptor occupancy is calculated by comparing the specific binding of the radioligand in drug-treated animals to that in vehicle-treated animals. The cerebellum, which has a low density of M1 receptors, is often used to estimate non-specific binding. The IC50 value, the concentration of the drug that inhibits 50% of specific radioligand binding, is then determined.[1]

Preclinical Drug Discovery Workflow

The preclinical evaluation of a compound like this compound for Alzheimer's disease typically follows a structured workflow.

Conclusion

The preclinical data for this compound demonstrate its potential as a cognitive-enhancing agent for Alzheimer's disease through its action as a partial M1 receptor agonist. It has shown efficacy in rodent and primate models of cognitive impairment and achieves significant occupancy of its target receptors in the brain at behaviorally effective doses. While the direct impact of this compound on the hallmark pathologies of Alzheimer's disease, amyloid-beta plaques and neurofibrillary tangles, has not been extensively reported in preclinical models, its mechanism of action via M1 receptor activation suggests a potential for disease-modifying effects. Further investigation into these aspects would be crucial for the continued development of this compound as a therapeutic for Alzheimer's disease. This technical guide provides a foundational overview for researchers and drug development professionals to understand the preclinical profile of this compound and to guide future research efforts.

References

- 1. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]

- 2. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute Effects of Muscarinic M1 Receptor Modulation on AβPP Metabolism and Amyloid-β Levels in vivo: A Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Selective Activation of M1 for the Treatment of Alzheimer’s Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An involvement of acetylcholine in object discrimination learning and memory in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain. (2003) | Rie Hosoi | 1 Citations [scispace.com]

Sabcomeline: A Technical Guide to its Potential in Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sabcomeline, a partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor, has been a subject of investigation for its potential therapeutic role in mitigating cognitive deficits associated with schizophrenia. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacodynamic profile, key preclinical findings, and clinical trial outcomes. While preclinical studies have demonstrated promising effects on cholinergic and dopaminergic neurotransmission, clinical evidence for its efficacy in improving psychotic symptoms in schizophrenia remains limited. However, trends toward cognitive enhancement in clinical trials warrant further investigation into the potential of M1 receptor modulation as a therapeutic strategy for the cognitive impairments in this patient population.

Introduction: The Cholinergic Hypothesis and Schizophrenia

The dominant dopamine (B1211576) hypothesis of schizophrenia does not fully account for the cognitive and negative symptoms of the disorder. Growing evidence points to the involvement of the cholinergic system, particularly the muscarinic acetylcholine receptors, in the pathophysiology of schizophrenia. The M1 muscarinic receptor, highly expressed in brain regions crucial for cognition such as the hippocampus and prefrontal cortex, has emerged as a promising therapeutic target. Agonism at the M1 receptor is hypothesized to restore cholinergic tone and modulate downstream signaling pathways implicated in learning, memory, and executive function. This compound was developed as a functionally selective M1 receptor partial agonist to explore this therapeutic avenue.

Pharmacodynamic Profile of this compound

Receptor Binding Affinity

This compound exhibits a distinct binding profile across the five muscarinic receptor subtypes (M1-M5). While it is often described as an M1-preferring agonist, in vitro binding assays have shown that it possesses a notable affinity for other muscarinic receptor subtypes as well. The binding affinities (pKi) of this compound for human muscarinic receptors are summarized in the table below.

| Receptor Subtype | pKi (mean) | Ki (nM, calculated) | Reference |

| M1 | 8.0 - 9.9 | ~1 - 10 | [1][2] |

| M2 | 7.1 | ~79 | [1] |

| M3 | 7.3 | ~50 | [1] |

| M4 | 7.5 | ~32 | [1] |

| M5 | N/A | N/A |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. "N/A" indicates that data was not available in the searched literature.

Functional Efficacy

This compound acts as a partial agonist at M1, M2, M4, and M5 muscarinic receptors, meaning it elicits a submaximal response compared to a full agonist like carbachol. At the M3 receptor, it behaves as a near-full agonist, which may contribute to some of the cholinergic side effects observed. The intrinsic activity (Emax) of this compound at the human M1 receptor has been reported to be in the range of 70-80% relative to carbachol[1].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of M1 muscarinic receptors. M1 receptors are Gq/11 protein-coupled receptors. Upon agonist binding, they activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.

Key Preclinical Experiments and Findings

In Vivo Microdialysis Studies

Preclinical studies using in vivo microdialysis in rats have been instrumental in elucidating the effects of this compound on neurotransmitter release in brain regions relevant to schizophrenia.

Experimental Protocol: In Vivo Microdialysis in Rats

-

Animal Model: Adult male rats are typically used.

-

Surgery: Under anesthesia, guide cannulae are stereotaxically implanted into the target brain regions, such as the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc). Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: this compound is administered subcutaneously (s.c.) at various doses.

-

Sample Analysis: Dialysate samples are analyzed for acetylcholine (ACh) and dopamine (DA) concentrations using high-performance liquid chromatography (HPLC) with electrochemical detection.

Summary of Findings:

A key study investigated the effects of this compound on ACh and DA efflux in the rat mPFC and NAc. The results are summarized below.

| Brain Region | This compound Dose (s.c.) | Effect on Acetylcholine (ACh) Efflux | Effect on Dopamine (DA) Efflux |

| mPFC | 1 mg/kg | Significant Increase | Dose-dependent Increase |

| NAc | 1 mg/kg | No Significant Change | Increased at high dose (1 mg/kg) |

These findings suggest that this compound preferentially increases cholinergic and dopaminergic neurotransmission in the prefrontal cortex, a brain region critically involved in cognitive function and implicated in the pathophysiology of schizophrenia.

Clinical Trial in Schizophrenia

A phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with schizophrenia. While the detailed quantitative results of this trial are not widely published, available information indicates the following outcomes.

Summary of Phase 2 Clinical Trial Results:

-

Primary Outcome (Psychotic Symptoms): this compound was reported to have no significant effect on the Positive and Negative Syndrome Scale (PANSS) scores compared with placebo[3].

-

Secondary Outcome (Cognitive Function): There were trends toward improved cognitive function reported in patients treated with this compound[3].

The lack of a significant effect on psychotic symptoms suggests that M1 receptor agonism alone may not be sufficient to treat the positive and negative symptoms of schizophrenia. However, the observed trend in cognitive improvement provides a rationale for further exploring the potential of M1-targeted therapies for the cognitive deficits in this disorder.

Discussion and Future Directions

The preclinical data for this compound supports the hypothesis that M1 receptor agonism can modulate key neurotransmitter systems implicated in schizophrenia, particularly in the prefrontal cortex. The observed increases in acetylcholine and dopamine efflux provide a neurochemical basis for its potential procognitive effects.

However, the translation of these preclinical findings into clinical efficacy for schizophrenia has been challenging. The phase 2 trial results, showing a lack of improvement in PANSS scores, temper enthusiasm for this compound as a standalone antipsychotic. Several factors could contribute to this disconnect, including:

-

Partial Agonism: The partial agonist nature of this compound may not provide sufficient M1 receptor stimulation to elicit a robust antipsychotic effect.

-

Receptor Selectivity: While considered M1-preferring, this compound's activity at other muscarinic receptor subtypes could lead to off-target effects that might confound its clinical profile.

-

Patient Population: The heterogeneity of schizophrenia may mean that only a subset of patients with specific cholinergic deficits would respond to this mechanism of action.

Despite the disappointing results on psychotic symptoms, the trend toward cognitive improvement should not be dismissed. Cognitive impairment is a core feature of schizophrenia and a major determinant of long-term functional outcomes. The development of novel therapeutic agents that specifically target these cognitive deficits remains a significant unmet need.

Future research in this area could focus on:

-

More Selective M1 Agonists: The development of more highly selective M1 receptor agonists or positive allosteric modulators (PAMs) could potentially offer a better therapeutic window with fewer side effects.

-

Combination Therapies: Investigating the use of M1 receptor agonists as adjunctive therapy with existing antipsychotic medications may be a viable strategy to address both psychotic and cognitive symptoms.

-

Patient Stratification: Identifying biomarkers to select patients with evidence of cholinergic dysfunction could help enrich clinical trials and identify a responsive patient population.

Conclusion

This compound has served as a valuable pharmacological tool in schizophrenia research, providing important insights into the role of the M1 muscarinic receptor in modulating cortical neurochemistry. While its development as a primary treatment for the psychotic symptoms of schizophrenia has not been successful, the preclinical and clinical data suggest that targeting the M1 receptor remains a promising avenue for the development of novel therapies aimed at ameliorating the debilitating cognitive impairments associated with the disorder. Further research with more selective compounds and refined clinical trial designs is warranted to fully explore the therapeutic potential of this mechanism.

References

- 1. This compound | Selective M1 mAChR Agonist | [benchchem.com]

- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Sabcomeline: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract